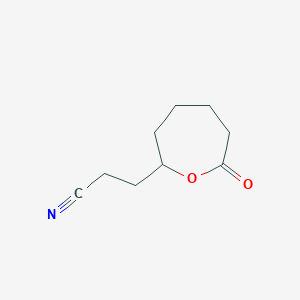

2-Oxepanepropanenitrile, 7-oxo-

Beschreibung

2-Oxepanepropanenitrile, 7-oxo- is a cyclic organic compound featuring a seven-membered oxepane ring substituted with a propionitrile group at position 2 and a ketone (oxo) group at position 7. Its molecular formula is C₆H₇NO₂, combining nitrile and ketone functionalities within a medium-sized heterocyclic framework.

Eigenschaften

CAS-Nummer |

32805-32-6 |

|---|---|

Molekularformel |

C9H13NO2 |

Molekulargewicht |

167.20 g/mol |

IUPAC-Name |

3-(7-oxooxepan-2-yl)propanenitrile |

InChI |

InChI=1S/C9H13NO2/c10-7-3-5-8-4-1-2-6-9(11)12-8/h8H,1-6H2 |

InChI-Schlüssel |

AEYILOSZMNUFMO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(=O)OC(C1)CCC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxepanepropanenitrile, 7-oxo- typically involves the Baeyer-Villiger oxidation of a precursor ketone. The reaction conditions often include the use of a peracid, such as m-chloroperbenzoic acid, under controlled temperature conditions to avoid explosive hazards . The reaction proceeds as follows:

Starting Material: A suitable ketone precursor.

Oxidizing Agent: m-Chloroperbenzoic acid.

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Controlled to avoid overheating and potential hazards.

Industrial Production Methods

Industrial production of 2-Oxepanepropanenitrile, 7-oxo- may involve similar synthetic routes but on a larger scale. The use of biocatalytic processes is also being explored to improve safety and efficiency. For example, the use of cyclopentadecanone monooxygenase as a biocatalyst in a defined medium has been reported .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxepanepropanenitrile, 7-oxo- can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted nitriles or amides.

Wissenschaftliche Forschungsanwendungen

2-Oxepanepropanenitrile, 7-oxo- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty polymers such as Nylon-9.

Wirkmechanismus

The mechanism of action of 2-Oxepanepropanenitrile, 7-oxo- involves its interaction with various molecular targets. The oxepane ring and nitrile group can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Observations:

Ring Size and Reactivity: The seven-membered oxepane ring in 2-Oxepanepropanenitrile, 7-oxo- may confer greater conformational flexibility compared to the six-membered pyran analog . This could influence its metabolic stability and interactions with enzymes like cytochrome P-450, which are critical in cannabinoid oxidation . The linear structure of pyruvonitrile allows for higher volatility and reactivity in nucleophilic additions, whereas cyclic nitriles are more constrained but may exhibit enhanced stereochemical control in synthesis .

The hydroxyl group in the pyran derivative () enhances solubility, whereas the absence of hydroxyls in the oxepane analog may reduce polarity, affecting bioavailability .

Metabolic and Enzymatic Pathways

- Cytochrome P-450 Involvement: The oxidation of hydroxylated precursors to ketones (e.g., 7-OH-THC → 7-oxo-THC) is mediated by cytochrome P-450 3A subfamily enzymes in hepatic microsomes . A similar mechanism could apply to 2-Oxepanepropanenitrile, 7-oxo-, though direct evidence is lacking. In contrast, pyruvonitrile’s linear structure may undergo non-enzymatic degradation or aldehyde dehydrogenase-mediated pathways due to its α-ketonitrile moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.